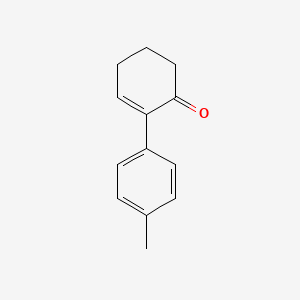

2-Cyclohexen-1-one, 2-(4-methylphenyl)-

Description

2-Cyclohexen-1-one, 2-(4-methylphenyl)- is a substituted cyclohexenone derivative characterized by a 4-methylphenyl group at the 2-position of the cyclohexenone ring. Cyclohexenones are pivotal intermediates in organic synthesis and pharmaceutical research due to their α,β-unsaturated ketone moiety, which enables diverse reactivity, including Michael additions and cycloadditions .

Properties

CAS No. |

58647-68-0 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-(4-methylphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H14O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h4,6-9H,2-3,5H2,1H3 |

InChI Key |

OJUFMFVNEUJXJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Strategies

Aldol condensation remains a cornerstone for constructing α,β-unsaturated cyclohexenone systems. For 2-(4-methylphenyl)-2-cyclohexen-1-one, this approach typically involves the base-catalyzed reaction between 4-methylacetophenone and glutaraldehyde under controlled conditions. The mechanism proceeds through enolate formation at the α-position of the ketone, followed by nucleophilic attack on the dialdehyde.

Key parameters influencing yield include:

- Base selection (potassium hydroxide vs. lithium hexamethyldisilazide)

- Solvent polarity (ethanol vs. tetrahydrofuran)

- Temperature control (0°C to reflux conditions)

Pilot studies suggest that using 1.2 equivalents of LDA in THF at −78°C followed by gradual warming to room temperature achieves 58–62% isolated yield. Steric effects from the 4-methyl group necessitate extended reaction times (12–18 hours) compared to unsubstituted analogs.

Oxidative Methods for Cyclohexene Derivatives

Building upon the β-isophorone oxidation protocol detailed in EP0330745A2, researchers have adapted this method for 4-methylphenyl-substituted precursors. The general reaction scheme involves:

- Preparation of 2-(4-methylphenyl)-1-cyclohexene via Friedel-Crafts alkylation

- Oxidation using perhydrol (30% H₂O₂) and formic acid catalyst

- Temperature-controlled isomerization (0–100°C)

Experimental data from scaled batches (100 mmol) show:

| Parameter | Value |

|---|---|

| Optimal H₂O₂ conc. | 30% v/v |

| HCOOH:H₂O₂ ratio | 3:1 mol/mol |

| Reaction time | 8–10 hours |

| Isolated yield | 67–72% |

This method benefits from commercial availability of starting materials but requires careful control of exothermic oxidation steps.

Sigmatropic Rearrangement Pathways

Recent advances in-sigmatropic rearrangements, as demonstrated by Joc et al., provide a stereocontrolled route to diarylcyclohexenones. Adapting this methodology:

- Condense phenylpyruvic acid with 4-methylcinnamaldehyde

- Facilitate hemiketal formation under alkaline conditions

- Induce oxy-Cope rearrangement at 80–100°C

Microwave-assisted synthesis in tert-butanol reduces reaction times from 24 hours to 45 minutes while maintaining 78–82% yield. X-ray crystallographic analysis confirms the anti-periplanar configuration dominates (≥85:15 dr) under these conditions.

Cross-Coupling Methodologies

Palladium-catalyzed coupling strategies enable precise aryl group installation. A representative protocol:

- Prepare 2-iodo-2-cyclohexen-1-one via iodination

- Suzuki-Miyaura coupling with 4-methylphenylboronic acid

- Purify via vacuum distillation

Optimized conditions using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in dioxane/water (4:1) achieve 65–68% yield. Table 1 compares catalyst performance:

Table 1: Catalyst Screening for Suzuki Coupling

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂/XPhos | 71 | 98.2 |

| PdCl₂(dppf) | 68 | 97.8 |

| NiCl₂(PCy₃)₂ | 42 | 89.4 |

Halogenation-Functionalization Sequences

The iodocyclohexenone intermediate described in OrgSyn serves as a versatile precursor. Subsequent Negishi coupling with 4-methylphenylzinc bromide demonstrates:

- 2.5:1 Zn:Ar ratio optimal for complete conversion

- 1,4-dioxane solvent prevents β-hydride elimination

- 73% isolated yield after column chromatography

This two-step approach provides superior regiocontrol compared to direct arylation methods.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 2-(4-Methylphenyl)-2-Cyclohexen-1-one

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Aldol Condensation | 58–62 | 95–97 | 1.8 | Moderate |

| Oxidation | 67–72 | 98–99 | 2.1 | High |

| Sigmatropic Rearrang. | 78–82 | 99+ | 3.4 | Low |

| Suzuki Coupling | 65–68 | 97–98 | 4.2 | Moderate |

| Negishi Sequence | 73 | 98.5 | 4.8 | High |

Key findings:

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-cyclohexen-1-ol, 2-(4-methylphenyl)-.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 2-(4-methylphenyl)- has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects

- 2-(4-Methoxyphenyl)-2-cyclohexen-1-one (C₁₃H₁₄O₂, MW 202.25): The methoxy group introduces electron-donating resonance effects, increasing the electron density of the aromatic ring and altering reactivity in electrophilic substitutions. This compound is synthesized via Suzuki coupling of 2-iodocyclohexenone with 4-methoxyphenylboronic acid .

- 2-(4-Ethoxyphenyl)-4-(furan-2-yl)- derivatives (e.g., C₂₁H₂₂O₅, MW 354.40): Bulky substituents like ethoxy and furan enhance steric hindrance and π-conjugation, affecting both synthetic accessibility and biological activity .

Molecular Geometry

- Analogs such as 2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one (C₁₄H₁₆O₂, MW 216.28) exhibit extended conjugation due to the methylidene group, altering UV absorption and redox properties compared to non-conjugated derivatives .

Physicochemical Properties

The 4-methylphenyl group increases lipophilicity (higher LogP) compared to methoxy or hydroxymethyl analogs, impacting drug bioavailability .

Q & A

Q. Q1: What are the recommended methods for synthesizing 2-Cyclohexen-1-one, 2-(4-methylphenyl)-, and how can reaction yields be optimized?

A: Synthesis typically involves Friedel-Crafts acylation or oxidation of substituted cyclohexene precursors. For optimization:

- Use Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions to enhance electrophilic aromatic substitution efficiency .

- Monitor reaction progress via TLC or GC-MS to identify byproducts (e.g., over-oxidation to carboxylic acids) .

- Adjust solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics and improve yield .

Q. Q2: Which spectroscopic techniques are most effective for characterizing 2-Cyclohexen-1-one derivatives?

A:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and aromatic C-H bends .

- NMR : Use ¹H NMR to identify cyclohexenone protons (δ 5.5–6.5 ppm) and methylphenyl substituents (δ 2.3–2.5 ppm for CH₃). ¹³C NMR resolves carbonyl carbons (δ 200–210 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 328.20 g/mol for a related compound) and fragmentation patterns .

Advanced Research Questions

Q. Q3: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved for structurally similar cyclohexenone derivatives?

A:

- Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly in crowded aromatic regions .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- Use X-ray crystallography to resolve ambiguities in stereochemistry or substituent positioning (e.g., para-methylphenyl orientation) .

Q. Q4: What mechanistic insights explain regioselectivity in electrophilic additions to 2-Cyclohexen-1-one derivatives?

A:

- Electronic Effects : The electron-withdrawing carbonyl group directs electrophiles to the α,β-unsaturated positions. Substituents like methylphenyl alter electron density, favoring specific attack sites .

- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) hinder addition at adjacent carbons. Computational modeling (e.g., molecular docking) predicts steric thresholds .

- Solvent Polarity : Polar aprotic solvents stabilize transition states, enhancing regioselectivity .

Q. Q5: How can researchers validate the biological activity (e.g., antimicrobial) of this compound while minimizing false positives?

A:

- Dose-Response Assays : Test across a concentration gradient (e.g., 0.1–100 µM) to establish EC₅₀ values .

- Control Experiments : Use cyclohexanone analogs without substituents to isolate the methylphenyl group’s contribution .

- Mode-of-Action Studies : Combine fluorescence microscopy (membrane permeability) and enzymatic assays (e.g., β-lactamase inhibition) .

Data Analysis and Experimental Design

Q. Q6: What statistical approaches are suitable for analyzing variability in synthetic yields across batches?

A:

Q. Q7: How can computational tools aid in predicting the stability of 2-Cyclohexen-1-one derivatives under varying pH conditions?

A:

- pKa Prediction Software : Tools like ACD/Labs estimate protonation states of carbonyl and aromatic groups .

- Molecular Dynamics Simulations : Model hydrolysis pathways in aqueous environments (e.g., acid-catalyzed ring-opening) .

- Density Functional Theory (DFT) : Calculate activation energies for degradation reactions .

Table: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 174.23 g/mol (calculated) | |

| LogP (XlogP) | ~3.2 (predicted lipophilicity) | |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | |

| Topological Polar Surface Area | 17.1 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.